
5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide, also known as N-(2-nitrophenyl)-N'-(3-pyridinylmethyl)-5-(furan-2-ylmethylene)-1,3-thiazolidine-2,4-dione, is a compound that has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide can induce apoptosis in cancer cells by activating the mitochondrial pathway. The compound has also been reported to inhibit the proliferation of cancer cells by inducing G1 phase cell cycle arrest. In addition, the compound has been shown to inhibit the activity of certain bacterial enzymes involved in the biosynthesis of cell walls, leading to bacterial cell death.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. The compound has also been reported to exhibit good solubility in organic solvents, making it suitable for use in various assays. However, the compound has some limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for research on 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide. One potential direction is to study the compound's potential as a fluorescent probe for detecting thiols in biological samples. Another direction is to investigate the compound's potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and to optimize its structure for improved activity and selectivity.
Synthesemethoden
The synthesis of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has been reported in the literature. The compound can be synthesized by reacting 2-nitrobenzaldehyde, 3-pyridinemethanol, furfural, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-(3-pyridinylmethyl)-2-furamide(3-pyridinylmethyl)-2-furamide has been studied for its potential applications in scientific research. It has been reported to exhibit anticancer, antitumor, and antimicrobial activities. The compound has also been studied for its potential as a fluorescent probe for detecting thiols in biological samples.
Eigenschaften
IUPAC Name |
5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17(19-11-12-4-3-9-18-10-12)16-8-7-15(24-16)13-5-1-2-6-14(13)20(22)23/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBGPZZHCNUGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NCC3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)

![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)
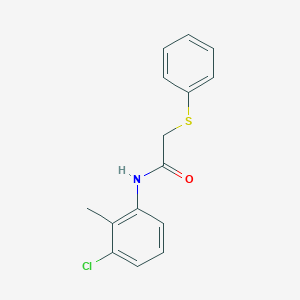
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
![N-(4-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5801689.png)
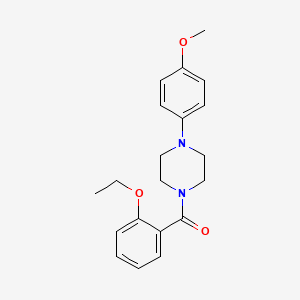
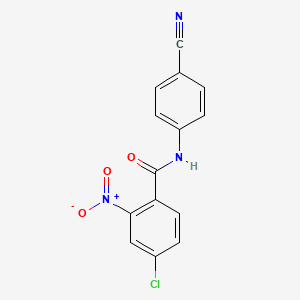
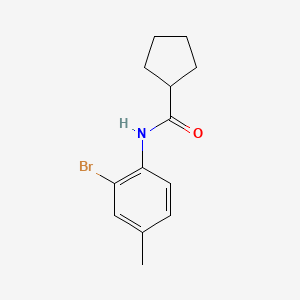
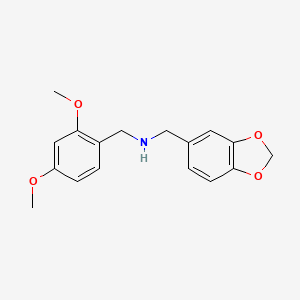
![4-{[4-(1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5801735.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5801743.png)
![N-(1-propyl-4-piperidinyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5801760.png)
